2-Dodecylhexadecan-1-ol
Overview
Description
2-Dodecylhexadecan-1-ol, also known as 2-Dodecylhexadecyl Alcohol, is a long-chain fatty alcohol with the molecular formula C28H58O and a molecular weight of 410.76 g/mol . It appears as a white to almost white powder or lump and has a melting point of 35°C . This compound is primarily used in the synthesis of amphiphilic glycosylamides and as a surfactant in cosmetics .
Mechanism of Action
Pharmacokinetics
As a lipophilic compound with a high LogP value , it is likely to be absorbed through lipid membranes and distributed throughout the body. Its metabolism and excretion would depend on the specific enzymes present in the body that can modify or degrade this compound.
Action Environment
The action, efficacy, and stability of 2-Dodecylhexadecan-1-ol could be influenced by various environmental factors . For example, the presence of other lipids or proteins could impact its absorption and distribution. The pH and temperature of the environment could also affect its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Dodecylhexadecan-1-ol can be synthesized through the reduction of the corresponding fatty acid or ester. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced through the hydrogenation of fatty acids derived from natural sources such as coconut oil or palm oil. The hydrogenation process involves the use of a metal catalyst, such as nickel, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 2-Dodecylhexadecan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: It can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acid chlorides, alcohols
Major Products Formed:
Oxidation: Fatty acids, aldehydes
Reduction: Hydrocarbons
Substitution: Esters, ethers
Scientific Research Applications
2-Dodecylhexadecan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of amphiphilic glycosylamides and other complex molecules.
Biology: The compound is utilized in the study of lipid membranes and their interactions with proteins.
Industry: this compound is employed as a surfactant in cosmetics and personal care products.
Comparison with Similar Compounds
1-Hexadecanol: Another long-chain fatty alcohol with similar properties but a shorter carbon chain.
2-Octyldodecanol: A branched-chain fatty alcohol with different physical properties and applications.
Uniqueness: 2-Dodecylhexadecan-1-ol is unique due to its specific chain length and branching, which confer distinct physicochemical properties. These properties make it particularly suitable for use as a surfactant and in the synthesis of amphiphilic molecules .
Properties
IUPAC Name |
2-dodecylhexadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-29)25-23-21-19-17-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMBLPGWNXUBIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40888147 | |
Record name | 1-Hexadecanol, 2-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40888147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 1-Hexadecanol, 2-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
72388-18-2 | |
Record name | 2-Dodecyl-1-hexadecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72388-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecylhexadecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072388182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexadecanol, 2-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexadecanol, 2-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40888147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-dodecylhexadecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECYLHEXADECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO7ECC3647 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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